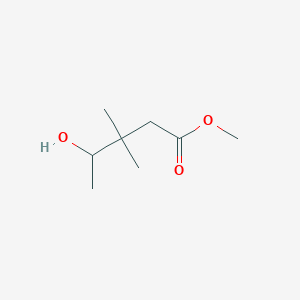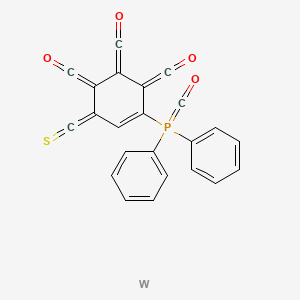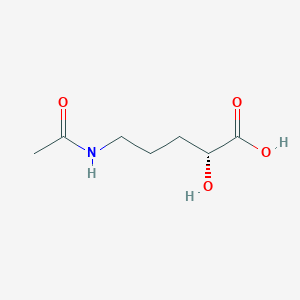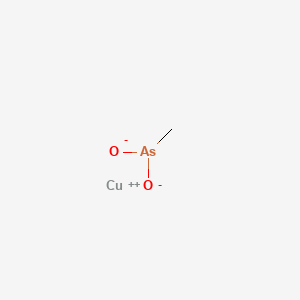
5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloropyrimidine with benzylamine and sodium methylsulfide can yield the desired compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The benzyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Bis(methylsulfanyl)pyrimidine: Lacks the benzyl group, which can influence its chemical properties and biological activities.
5-Benzyl-2,4-dimethylpyrimidine:
Uniqueness
5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine is unique due to the presence of both benzyl and methylsulfanyl groups, which can enhance its chemical versatility and potential for various applications. The combination of these functional groups can lead to distinct reactivity patterns and biological activities compared to similar compounds .
Propriétés
Numéro CAS |
64694-32-2 |
|---|---|
Formule moléculaire |
C13H14N2S2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
5-benzyl-2,4-bis(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C13H14N2S2/c1-16-12-11(9-14-13(15-12)17-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clé InChI |
HPNOYBAEEQDWBW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NC=C1CC2=CC=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



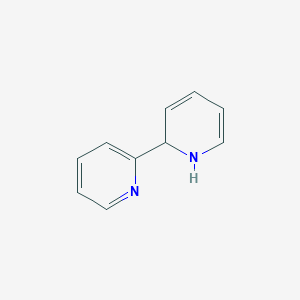
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)

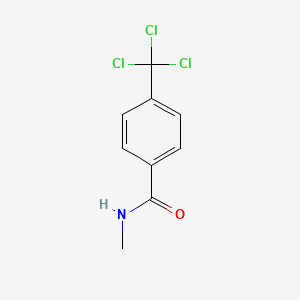
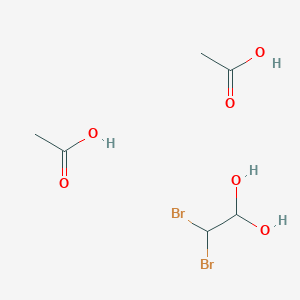
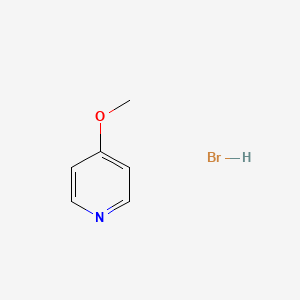
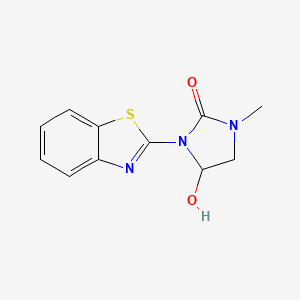
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
